molecular formula C24H28N6O3S B14964370 1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide

1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide

Cat. No.: B14964370
M. Wt: 480.6 g/mol
InChI Key: ZIJNKRXOFIGNCJ-UHFFFAOYSA-N
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Description

1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of indene, thiazolopyrimidine, and piperidine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide involves multiple steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with various reagents to form the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-{[(2,3-Dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide is unique due to its combination of indene, thiazolopyrimidine, and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

IUPAC Name

1-[6-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C24H28N6O3S/c1-2-25-22(32)17-7-4-10-29(12-17)24-28-21-20(34-24)23(33)30(14-26-21)13-19(31)27-18-9-8-15-5-3-6-16(15)11-18/h8-9,11,14,17H,2-7,10,12-13H2,1H3,(H,25,32)(H,27,31)

InChI Key

ZIJNKRXOFIGNCJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

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